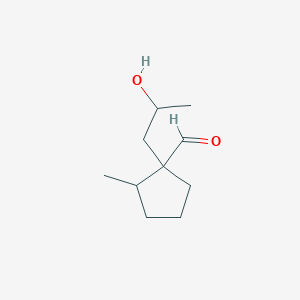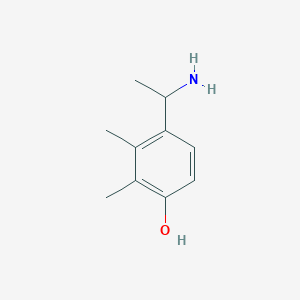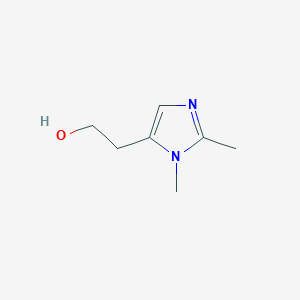![molecular formula C8H17N3O2 B13277589 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea](/img/structure/B13277589.png)
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea can be achieved through the nucleophilic addition of amines to isocyanates. One practical method involves the reaction of an appropriate amine with potassium isocyanate in water, which avoids the use of organic co-solvents and promotes high chemical purity . This method is mild, efficient, and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
For large-scale production, the synthesis can be adapted to use continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrolidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activities.
Uniqueness
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea is unique due to its specific structural features, such as the methoxy group on the pyrrolidine ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-ethyl-3-[(4S)-4-methoxypyrrolidin-3-yl]urea |
InChI |
InChI=1S/C8H17N3O2/c1-3-10-8(12)11-6-4-9-5-7(6)13-2/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)/t6?,7-/m0/s1 |
InChI Key |
DNSNIORUJNTUIE-MLWJPKLSSA-N |
Isomeric SMILES |
CCNC(=O)NC1CNC[C@@H]1OC |
Canonical SMILES |
CCNC(=O)NC1CNCC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-2-methylpropan-1-ol](/img/structure/B13277507.png)


![4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13277522.png)

![2-[5-(Furan-2-YL)furan-2-YL]acetic acid](/img/structure/B13277532.png)


![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13277549.png)





